![molecular formula C16H12N2O4S B2489167 Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 919860-86-9](/img/structure/B2489167.png)
Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Isoxazole derivatives, including Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate, are crucial in the field of organic chemistry due to their versatile applications. These compounds serve as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves cycloaddition reactions, nucleophilic substitutions, and transformations of pre-existing isoxazole rings. For example, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, demonstrating the synthetic accessibility of complex isoxazole derivatives from simpler isoxazole compounds (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring, often substituted with various functional groups. Structural analyses, such as X-ray crystallography, provide insights into the conformation, stereochemistry, and intermolecular interactions of these molecules. For instance, Smith et al. (1991) performed a detailed structural analysis of an isoxazole amino ester, revealing the planarity and conformational preferences of the isoxazole ring (Smith et al., 1991).
Chemical Reactions and Properties
Isoxazole derivatives undergo a variety of chemical reactions, including halogenation, nitration, and functional group transformations. The reactivity of the isoxazole ring makes these compounds suitable for further chemical modifications. For example, Roy et al. (2004) explored the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, highlighting the reactivity of the methyl group adjacent to the isoxazole ring (Roy et al., 2004).
properties
IUPAC Name |
methyl 3-(1,2-oxazole-5-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-21-16(20)14-11(18-15(19)12-7-8-17-22-12)9-13(23-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXQDCVULUMCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate |
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